Cas no 1218997-22-8 (6-Bromo-n3-methylpyridine-3,4-diamine)

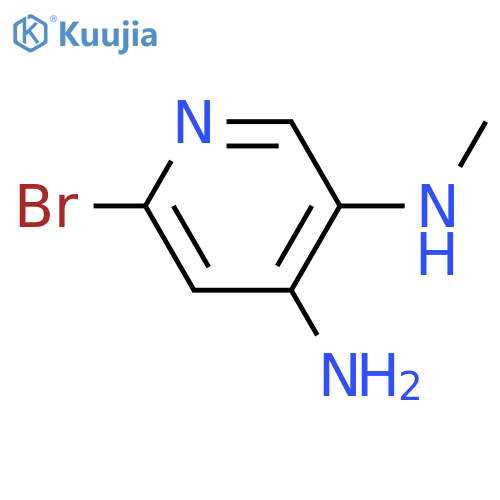

1218997-22-8 structure

商品名:6-Bromo-n3-methylpyridine-3,4-diamine

CAS番号:1218997-22-8

MF:C6H8BrN3

メガワット:202.051819801331

MDL:MFCD27942281

CID:4578598

PubChem ID:87483726

6-Bromo-n3-methylpyridine-3,4-diamine 化学的及び物理的性質

名前と識別子

-

- 6-bromo-n3-methylpyridine-3,4-diamine

- 6-Bromo-N-methylpyridine-3,4-diamine

- 6-bromo-3-N-methylpyridine-3,4-diamine

- 6-bromo-N3-methyl-pyridine-3,4-diamine

- 6-Bromo-n3-methylpyridine-3,4-diamine

-

- MDL: MFCD27942281

- インチ: 1S/C6H8BrN3/c1-9-5-3-10-6(7)2-4(5)8/h2-3,9H,1H3,(H2,8,10)

- InChIKey: WTJXYGZHIVWLOS-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=N1)NC)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 109

- トポロジー分子極性表面積: 50.9

- 疎水性パラメータ計算基準値(XlogP): 1.2

6-Bromo-n3-methylpyridine-3,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB489712-1 g |

6-Bromo-N3-methylpyridine-3,4-diamine, 95%; . |

1218997-22-8 | 95% | 1g |

€1,183.00 | 2022-03-01 | |

| Enamine | EN300-266269-0.5g |

6-bromo-N3-methylpyridine-3,4-diamine |

1218997-22-8 | 95% | 0.5g |

$616.0 | 2023-09-12 | |

| Enamine | EN300-266269-1.0g |

6-bromo-N3-methylpyridine-3,4-diamine |

1218997-22-8 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-266269-0.25g |

6-bromo-N3-methylpyridine-3,4-diamine |

1218997-22-8 | 95% | 0.25g |

$392.0 | 2023-09-12 | |

| TRC | M333760-50mg |

6-Bromo-N3-methylpyridine-3,4-diamine |

1218997-22-8 | 50mg |

$ 185.00 | 2022-06-03 | ||

| Chemenu | CM364352-1g |

6-Bromo-n-methylpyridine-3,4-diamine |

1218997-22-8 | 95% | 1g |

$822 | 2022-06-14 | |

| Alichem | A029198166-1g |

6-Bromo-n3-methylpyridine-3,4-diamine |

1218997-22-8 | 95% | 1g |

$775.18 | 2023-09-03 | |

| Enamine | EN300-266269-0.05g |

6-bromo-N3-methylpyridine-3,4-diamine |

1218997-22-8 | 95% | 0.05g |

$184.0 | 2023-09-12 | |

| abcr | AB489712-1g |

6-Bromo-N3-methylpyridine-3,4-diamine, 95%; . |

1218997-22-8 | 95% | 1g |

€1199.50 | 2025-02-18 | |

| A2B Chem LLC | AI14338-50mg |

6-Bromo-n-methylpyridine-3,4-diamine |

1218997-22-8 | 95% | 50mg |

$229.00 | 2024-04-20 |

6-Bromo-n3-methylpyridine-3,4-diamine 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

1218997-22-8 (6-Bromo-n3-methylpyridine-3,4-diamine) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1218997-22-8)6-Bromo-n3-methylpyridine-3,4-diamine

清らかである:99%

はかる:1g

価格 ($):666.0